

BRD9185: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Antimalarial Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Synthesis, Characterization, and Mechanism of Action of BRD9185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of **BRD9185**, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). **BRD9185**, also identified as compound 27 in the primary literature, represents a promising lead compound in the development of novel antimalarial therapeutics. Dihydroorotate dehydrogenase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of the malaria parasite.

Chemical and Biological Properties

BRD9185 is an azetidine-2-carbonitrile derivative with a molecular formula of C₂₃H₂₁F₆N₃O₂ and a molecular weight of 485.43 g/mol . Its discovery and characterization were first reported by Maetani et al. in 2017. The compound exhibits potent and selective inhibition of P. falciparum DHODH, a key enzyme in a pathway vital for the parasite's survival.

Table 1: Physicochemical Properties of BRD9185



Property	Value	Reference
Molecular Formula	C23H21F6N3O2	[1]
Molecular Weight	485.43	[1]
CAS Number	2057420-29-6	[1]

Table 2: In Vitro and In Vivo Activity of BRD9185

Parameter	Value	Species/Strain	Reference
EC₅₀ (Blood-Stage Parasites)	16 nM	P. falciparum (multidrug-resistant)	[2]
IC ₅₀ (PfDHODH)	12 nM	P. falciparum	[3]
IC50 (HsDHODH)	> 50 μM	Human	[3]
In Vivo Efficacy	Curative after three doses (66.6 mg/kg)	P. berghei mouse model	[2]

Synthesis of BRD9185

The synthesis of **BRD9185** is a multi-step process starting from a known azetidine core structure. The detailed experimental protocol is adapted from the supplementary information of Maetani et al., 2017.

Experimental Protocol: Synthesis of BRD9185 (Compound 27)

Step 1: Synthesis of the Azetidine Core (Not detailed in the primary reference for **BRD9185**, but refers to a previously reported synthesis)

The synthesis begins with the appropriate chiral azetidine precursor. For the purpose of this guide, we will denote the key intermediate as Intermediate A.

Step 2: Urea Formation



To a solution of Intermediate A (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) is added propyl isocyanate (1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired urea intermediate.

Step 3: Final Compound Synthesis (BRD9185)

The urea intermediate from Step 2 is then subjected to further modifications as described in the synthetic scheme of the original publication to yield **BRD9185**. This typically involves reactions to introduce the substituted phenyl group.

Note: The exact, step-by-step synthesis with all reagents and conditions for every intermediate is proprietary to the discovering institution and not fully detailed in the public domain. The above protocol is a generalized representation based on the available scientific literature.

Characterization of BRD9185

Comprehensive analytical techniques were employed to confirm the structure and purity of the synthesized **BRD9185**.

Table 3: Characterization Data for BRD9185

Technique	Data
¹H NMR	Spectra consistent with the proposed structure.
¹³ C NMR	Spectra consistent with the proposed structure.
High-Resolution Mass Spectrometry (HRMS)	Calculated for C23H22F6N3O2 [M+H]+: 486.1611; Found: 486.1610.
Purity (HPLC)	>95%

Experimental Protocol: Characterization Methods

 Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent



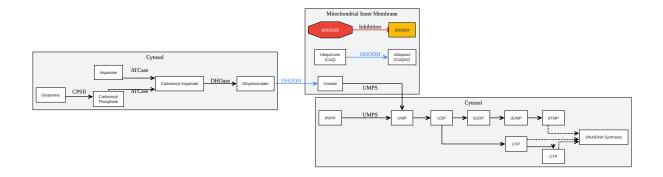
peak.

- High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
- High-Performance Liquid Chromatography (HPLC): Purity was assessed by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

Mechanism of Action and Signaling Pathway

BRD9185 targets dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis. While humans can utilize both the de novo and salvage pathways for pyrimidine synthesis, the malaria parasite Plasmodium falciparum lacks the salvage pathway and is therefore entirely dependent on de novo synthesis, making DHODH an attractive drug target.[4]





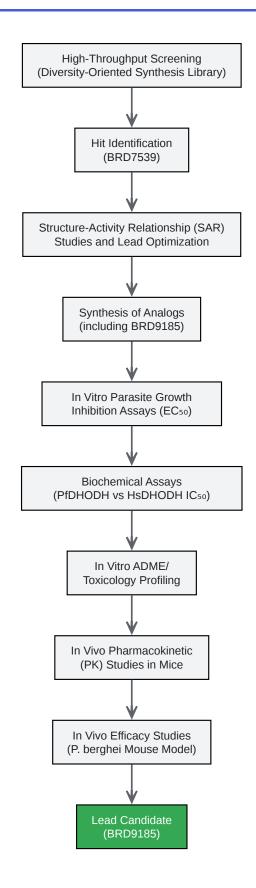
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Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of **BRD9185** on DHODH.

Experimental Workflow

The discovery and validation of **BRD9185** followed a logical and rigorous experimental workflow, beginning with a high-throughput screen and culminating in in vivo efficacy studies.





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Caption: Experimental workflow for the discovery and validation of BRD9185.



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- To cite this document: BenchChem. [BRD9185: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Antimalarial Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822367#synthesis-and-characterization-of-brd9185]

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